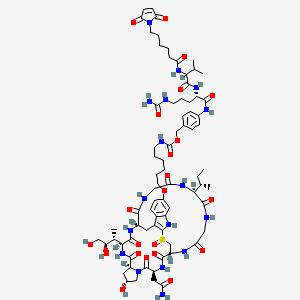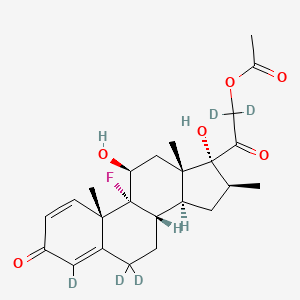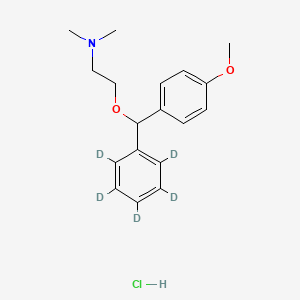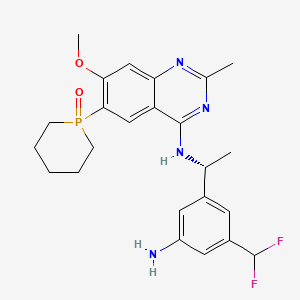
Sos1-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sos1-IN-4 is a novel inhibitor targeting the Son of Sevenless 1 (SOS1) protein, which is a guanine nucleotide exchange factor for RAS proteins. These proteins play a crucial role in signal transduction pathways, particularly in the activation of the RAS-MAPK pathway, which is implicated in various cancers .
Vorbereitungsmethoden
The synthesis of Sos1-IN-4 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired inhibitor. Reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Sos1-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and reactivity.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, which can be introduced under controlled conditions to modify the compound’s properties
Wissenschaftliche Forschungsanwendungen
Sos1-IN-4 has significant applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool to study the RAS-MAPK pathway and its role in signal transduction.
Biology: Helps in understanding the molecular mechanisms of RAS activation and its implications in cell growth and differentiation.
Industry: May be used in the development of new cancer therapies and in drug discovery processes.
Wirkmechanismus
Sos1-IN-4 inhibits the SOS1 protein by preventing the exchange of GDP for GTP on RAS proteins, thereby blocking the activation of the RAS-MAPK pathway. This inhibition leads to decreased cell proliferation and survival in cancer cells harboring RAS mutations . The molecular targets include the SOS1 protein and downstream effectors in the MAP kinase signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Sos1-IN-4 is compared with other SOS1 inhibitors such as BI-3406 and BI-1701963. These compounds also target the SOS1 protein but may differ in their binding affinities, selectivity, and pharmacokinetic properties . This compound is unique in its specific binding pocket and inhibitory activity, making it a promising candidate for further development .
Similar Compounds
Eigenschaften
Molekularformel |
C24H29F2N4O2P |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
N-[(1R)-1-[3-amino-5-(difluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-(1-oxo-1λ5-phosphinan-1-yl)quinazolin-4-amine |
InChI |
InChI=1S/C24H29F2N4O2P/c1-14(16-9-17(23(25)26)11-18(27)10-16)28-24-19-12-22(33(31)7-5-4-6-8-33)21(32-3)13-20(19)29-15(2)30-24/h9-14,23H,4-8,27H2,1-3H3,(H,28,29,30)/t14-/m1/s1 |
InChI-Schlüssel |
AYUPAZPTYFGDHL-CQSZACIVSA-N |
Isomerische SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)F)P4(=O)CCCCC4)OC |
Kanonische SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)F)P4(=O)CCCCC4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



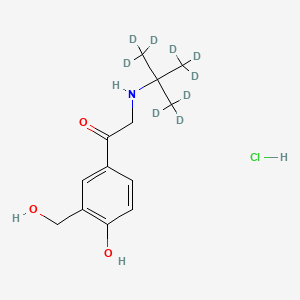
![5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxy-2H-1-benzopyran-4-one](/img/structure/B12425290.png)
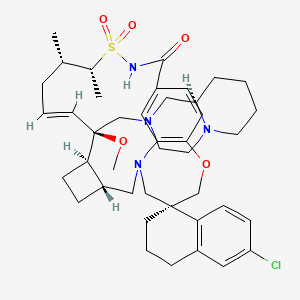
![N-[(2S)-2-cyclohexyl-2-[[(2S)-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanoyl]amino]ethyl]-2-[(dimethylamino)methyl]prop-2-enamide](/img/structure/B12425293.png)
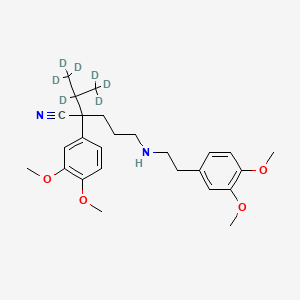
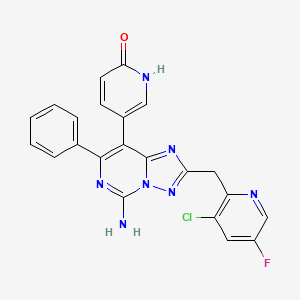

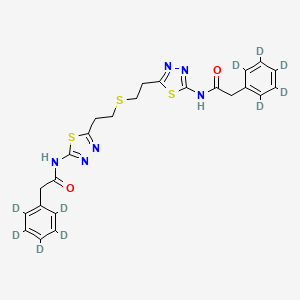

![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B12425312.png)
